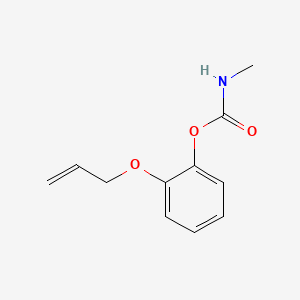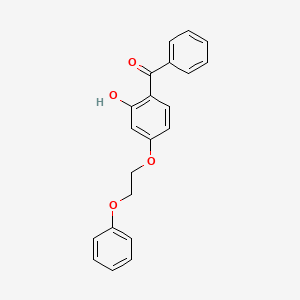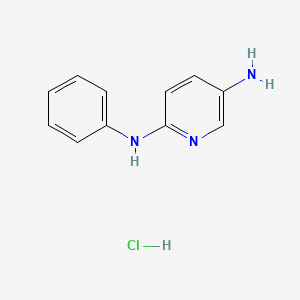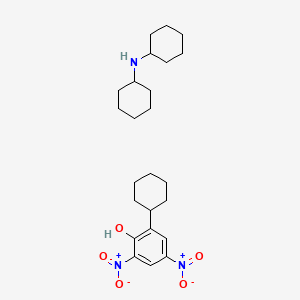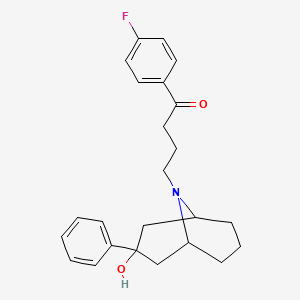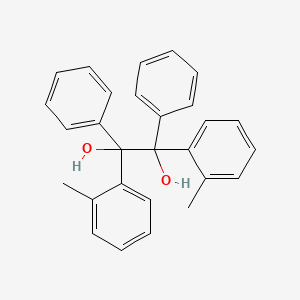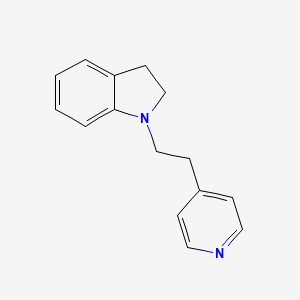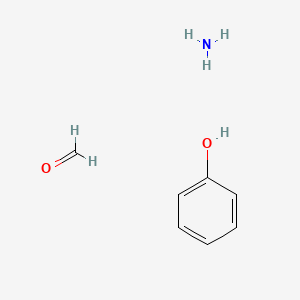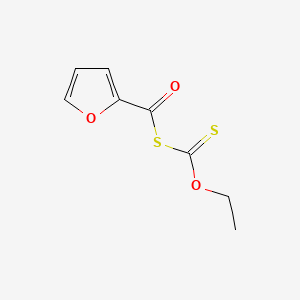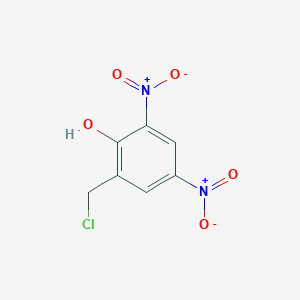
2-Chloromethyl-4,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethyl-4,6-dinitrophenol is an organic compound with the molecular formula C7H5ClN2O5. It is a chlorinated derivative of dinitrophenol, characterized by the presence of a chloromethyl group at the 2-position and nitro groups at the 4- and 6-positions on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloromethyl-4,6-dinitrophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dinitrophenol with formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloromethyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and related compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloromethyl-4,6-dinitrophenol involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation by disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and energy expenditure. The molecular targets include enzymes involved in oxidative phosphorylation and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A related compound with similar uncoupling properties but lacks the chloromethyl group.
2-Chloro-4,6-dinitrophenol: Another chlorinated derivative with different substitution patterns.
2,4,6-Trinitrophenol: Known for its explosive properties and used in different applications.
Uniqueness
2-Chloromethyl-4,6-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2534-09-0 |
|---|---|
Molekularformel |
C7H5ClN2O5 |
Molekulargewicht |
232.58 g/mol |
IUPAC-Name |
2-(chloromethyl)-4,6-dinitrophenol |
InChI |
InChI=1S/C7H5ClN2O5/c8-3-4-1-5(9(12)13)2-6(7(4)11)10(14)15/h1-2,11H,3H2 |
InChI-Schlüssel |
QVXSVWNNXWNZSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CCl)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


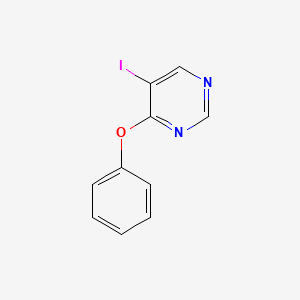
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
